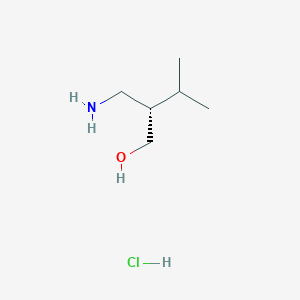(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride
CAS No.:
Cat. No.: VC17403963
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16ClNO |
|---|---|
| Molecular Weight | 153.65 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | RBJQQOPPUARYEC-RGMNGODLSA-N |
| Isomeric SMILES | CC(C)[C@@H](CN)CO.Cl |
| Canonical SMILES | CC(C)C(CN)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name of this compound is (S)-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride, reflecting its stereochemistry at the second carbon atom. Its molecular formula is C₅H₁₄ClNO, with a molecular weight of 139.62 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a property critical for pharmaceutical formulations.
Stereochemical Configuration
The (S) configuration at the chiral center distinguishes this enantiomer from its (R)-counterpart (CAS 158045-03-5), which shares the same backbone but differs in optical activity . The absolute configuration is confirmed via X-ray crystallography or chiral HPLC, though specific crystallographic data for this compound remain unpublished.
Spectroscopic Identification
-
NMR Spectroscopy:
The proton NMR spectrum (400 MHz, D₂O) exhibits characteristic signals for the aminomethyl group (δ 2.8–3.1 ppm, multiplet) and the hydroxyl-bearing carbon (δ 3.5–3.7 ppm). The methyl branches on the third carbon appear as a doublet at δ 1.0–1.2 ppm . -
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 139.62, consistent with the molecular formula .
Synthesis and Manufacturing Protocols
Asymmetric Synthesis via Catalytic Hydrogenation
A continuous-flow protocol for synthesizing enantiomerically pure intermediates, as described by Aguiar et al. , employs Raney Nickel under hydrogen pressure (20–80 bar) to reduce precursor thioethers. For example, L-methionine methyl ester undergoes desulfurization in a flow reactor packed with Raney Nickel at 60°C, yielding (S)-2-amino-butan-1-ol derivatives with >90% enantiomeric excess (ee) . Adapting this method to (S)-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride would involve analogous reductive amination steps.
Salt Formation and Purification
The free base (S)-2-(aminomethyl)-3-methylbutan-1-ol is treated with hydrochloric acid in methanol to form the hydrochloride salt. Recrystallization from acetone-water mixtures (9:1 v/v) achieves ≥95% purity, as verified by HPLC .
Physicochemical Properties
Solubility and Partition Coefficients
-
Aqueous Solubility: High solubility in water (>85 mg/mL) due to ionic interactions .
-
LogP (Octanol-Water): Calculated as 0.23, indicating moderate lipophilicity favorable for blood-brain barrier penetration .
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
This compound is a precursor in synthesizing anti-epilepsy and anti-tuberculosis agents. For instance, its primary amine group undergoes condensation with ketones to form Schiff bases, which are further reduced to yield pharmacologically active amines .
Catalysis in Asymmetric Synthesis
Chiral amino alcohols serve as ligands in asymmetric catalysis. The (S)-enantiomer coordinates transition metals (e.g., ruthenium, palladium) to catalyze enantioselective hydrogenations and cross-couplings, critical for producing single-enantiomer drugs .
Analytical and Characterization Techniques
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C–N), and 1050 cm⁻¹ (C–O) confirm functional groups .
Comparative Analysis with Structural Analogues
(R)-2-(Aminomethyl)-3-methylbutan-1-ol (CAS 158045-03-5)
The (R)-enantiomer shares identical physical properties (density: 0.9 g/cm³, boiling point: 199°C) but exhibits opposite optical rotation ([α]D = –12.5° vs. +12.5° for the (S)-form) .
3-Amino-3-methylbutan-1-ol (CAS 42514-50-1)
This positional isomer lacks the aminomethyl branch but shows similar aqueous solubility (85.2 mg/mL) and logP (0.23) . Its reduced steric hindrance makes it less effective in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume